N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride
CAS No.: 2748591-41-3
Cat. No.: VC16572660
Molecular Formula: C25H29ClN2O3
Molecular Weight: 441.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2748591-41-3 |
|---|---|
| Molecular Formula | C25H29ClN2O3 |
| Molecular Weight | 441.0 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C25H28N2O3.ClH/c1-29-23-11-9-21(10-12-23)27(25(28)24-8-5-19-30-24)22-14-17-26(18-15-22)16-13-20-6-3-2-4-7-20;/h2-12,19,22H,13-18H2,1H3;1H |
| Standard InChI Key | NUGKGYUTVUZALC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Introduction
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride is a synthetic compound that belongs to the broader category of fentanyl analogues. These compounds are known for their potent opioid activity and are often associated with significant health risks due to their high potency and potential for misuse.
Chemical and Pharmacological Description
This compound is structurally related to fentanyl, which is a well-known opioid analgesic. Fentanyl analogues typically contain an aralkyl group attached to a 4-N-acylanilinopiperidine structure, contributing to their opioid activity. The presence of a furan ring in this compound differentiates it from traditional fentanyl derivatives, such as those with a propionamide group.
Comparison with Furanylfentanyl
Furanylfentanyl, another fentanyl analogue, is known as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide. It shares a similar furan-2-carboxamide structure but lacks the methoxy group present in N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride .
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C25H29ClN2O3 |
| Molecular Weight | 441.0 g/mol |
| Synonyms | p-Methoxy furanyl fentanyl hydrochloride, p-Methoxy Fu-F hydrochloride |
Comparison with Furanylfentanyl
| Compound | Structure | Molecular Formula |
|---|---|---|
| N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride | Contains a methoxy group on the phenyl ring | C25H29ClN2O3 |
| Furanylfentanyl | Lacks a methoxy group | C23H26N2O2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume